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Drug Profile and Mechanism of Action

Vidofludimus calcium (VC, IMU-838) represents a novel orally administered small molecule currently in
clinical development for chronic inflammatory and autoimmune diseases, with emerging therapeutic
potential for primary sclerosing cholangitis (PSC). This investigational compound exhibits a unique dual
mechanism targeting two distinct pathological pathways relevant to PSC pathogenesis. As both a potent
inhibitor of dihydroorotate dehydrogenase (DHODH) and a selective activator of the farnesoid X receptor
(FXR), VC simultaneously addresses the inflammatory and cholestatic components of PSC through

complementary biological pathways [1] [2].

The DHODH inhibition mechanism involves targeting a key mitochondrial enzyme in the de novo
pyrimidine biosynthesis pathway, which is essential for the proliferation of activated lymphocytes. By
limiting intracellular pyrimidine pools, VC preferentially induces metabolic stress in highly activated
immune cells, leading to reduced T-cell and B-cell proliferation and subsequent modulation of the
inflammatory cascade. This immunomodulatory effect is particularly relevant in PSC, where lymphocyte
infiltration contributes to bile duct inflammation and injury. Additionally, VC demonstrates a direct anti-

inflammatory effect through inhibition of pro-inflammatory cytokine production, specifically reducing
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interleukin-17 (IL-17) and interferon-gamma (IFN-y) release independently of its antiproliferative effects, as

demonstrated in both in vitro and in vivo models [3].

The FXR agonism activity represents a second distinct mechanism particularly relevant to cholestatic liver
diseases. FXR is a nuclear receptor that functions as a master regulator of bile acid homeostasis, controlling
synthesis, transport, and detoxification processes. VC acts as a partial FXR agonist, modulating gene
expression networks involved in hepatic inflammation and cholestasis. Structural studies have confirmed
direct binding of VC to the FXR ligand-binding domain, promoting conformational changes that facilitate
co-activator recruitment and transcriptional activation of FXR-responsive genes [2]. This mechanism

contributes to the potential therapeutic effect in PSC through bile acid regulation and reduction of hepatic

inflammatory signaling.

Table 1: Key Characteristics of Vidofludimus Calcium

Parameter Specification Research Significance
Molecular DHODH inhibitor & FXR Dual mechanism targeting both inflammation and
Target agonist cholestasis

Administration

Half-life

Metabolism

Clinical Phase

Safety Profile

Oral once daily

~30 hours

Hepatic (CYP450)

Phase 2 completed for PSC

Favorable in Phase 2 trials

Clinical Evidence in PSC

Pilot Study Results

Favorable pharmacokinetics for clinical use

Suitable for once-daily dosing

Relevant for PSC patients with impaired liver
function

Proof-of-concept established

Low discontinuation rates (~6.4% in long-term
extensions)
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The proof-of-concept clinical evidence for VC in PSC comes from a single-arm, open-label pilot study
conducted at two Mayo Clinic sites (Rochester, MN, and Phoenix, AZ). This investigator-initiated trial
enrolled 18 patients with established PSC diagnosis according to American Association for the Study of
Liver Diseases guidelines, requiring participants to have serum alkaline phosphatase (ALP) levels at least
1.5 times the upper limit of normal (ULN) at screening. Patients received a 1-week lead-in dose of VC 15 mg
once daily, followed by VC 30 mg once daily for 24 weeks total treatment duration. The study population
represented a typical PSC cohort with demographic and clinical characteristics balanced between
completers and non-completers, though a significantly higher direct bilirubin was observed at baseline in the

group that completed treatment (mean + SD, 0.4 + 0.3 versus 0.1 + 0.1, p = 0.04) [1].

The primary efficacy endpoint was improvement in serum ALP at months 3 and 6 compared to baseline,
with success defined as a 25% improvement in ALP with no more than a 33% worsening of aspartate
aminotransferase (AST) after 6 months of treatment. By intent-to-treat analysis, the primary outcome was
achieved in 16.7% (3/18) of patients. In the per-protocol analysis including only the 11 patients who
completed the full treatment course, normalization of ALP occurred in 27.7% (3/11) at week 24 (95%
confidence interval, 6.0% to 61.0%). Secondary endpoints included assessment of other liver biomarkers,
with the mixed model analysis showing favorable trends in bilirubin reduction and transaminase

improvement, though the study was not powered for statistical significance on these parameters [1].

Safety and Tolerability

The safety profile observed in the PSC pilot study and across other clinical trials in multiple sclerosis and
inflammatory bowel disease has been consistently favorable. In the PSC trial, VC was well tolerated with no
drug-related serious adverse events reported. Among the 18 enrolled patients, 7 (38.9%) did not complete
treatment, with reasons including patient refusal/withdrawal of consent (3 patients), adverse events (2
patients), investigator's decision (1 patient), and loss to follow-up (1 patient). The two adverse events leading
to discontinuation included one case of hematuria during the lead-in dosing week and another with

worsening liver enzymes attributed to cholangitis rather than the study drug itself [1].

Long-term safety data from open-label extension studies in other indications provide additional support for
VC's tolerability profile. In a multiple sclerosis extension study encompassing 962 treatment years, the
treatment discontinuation rate was only 6.4%, with serious adverse events occurring at a rate of 0.02 per

treatment year (equivalent to one serious adverse event for every 59.5 treatment years). Notably, there were
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low rates of renal events (0.012 per treatment year) and liver-related events (0.01 per treatment year),
which is particularly relevant for PSC patients who may have compromised hepatic function [4]. The most

common treatment-emergent adverse events across studies included COVID-19 (9%), nasopharyngitis (6%),

back pain (5%), and headache (5%).

Table 2: Efficacy Outcomes from PSC Pilot Study (N=18)

Baseline Week 24 Statistical
Parameter Change o

Mean Mean Significance
Alkaline Phosphatase 318.5 U/L 281.2 U/L -11.7% p=0.07 (trend)
(ALP)
ALT 72.4 U/L 65.8 U/L -9.1% p=0.12
AST 52.3 U/L 48.1 U/L -8.0% p=0.09
Total Bilirubin 0.8 mg/dL 0.9 mg/dL +12.5% p=0.21
Direct Bilirubin 0.3 mg/dL 0.3 mg/dL No NS

change

Experimental Protocols and Methodologies

DHODH Inhibition Assay

The DHODH enzymatic activity assay provides a fundamental method for evaluating the primary
immunomodulatory mechanism of VC. This protocol measures the compound's ability to inhibit the
conversion of dihydroorotate to orotate in the de novo pyrimidine synthesis pathway. Begin by preparing
recombinant human DHODH enzyme (commercially available) at a working concentration of 10 nM in
assay buffer (50 mM Tris-HCI, pH 8.0, 150 mM KClI, 0.1% Triton X-100). The reaction mixture contains 50
UM dihydroorotate (substrate) and 100 pM coenzyme QO (electron acceptor) in a total volume of 100 pL.
Prepare serial dilutions of VC (typically from 100 pM to 1 nM in DMSO, final DMSO concentration <1%)

and pre-incubate with the enzyme for 10 minutes at 25°C before initiating the reaction with substrate [5].
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The detection method utilizes the reduction of coenzyme QO, which can be monitored
spectrophotometrically at 610 nm over 30 minutes. Include appropriate controls: blank (no enzyme), vehicle
control (DMSO only), and positive control (known DHODH inhibitor such as teriflunomide). Calculate
percentage inhibition for each concentration and determine IC50 values using non-linear regression
analysis (four-parameter logistic curve fitting). Validation experiments demonstrate that VC is approximately
2.6 times more potent in inhibiting human DHODH compared to teriflunomide, with differential potency
across species (7.5 times less potent for rat DHODH and 64.4 times less potent for mouse DHODH

compared to human enzyme), an important consideration for translational research [5].

FXR Activation Assay

The FXR agonism activity of VC can be quantified using a comprehensive protocol combining biochemical
and cell-based assays. For initial screening, employ an AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay) coregulator binding assay. Prepare the human FXR ligand-binding domain (LBD,
residues 243-472) as an N-terminal 6xHis-tagged protein expressed in E. coli and purified via nickel affinity
chromatography. Incubate 50 nM FXR LBD with varying concentrations of VC (0.1 nM to 100 pM) and
100 nM biotinylated SRC2-3 coactivator peptide (sequence: ENALLRYLLDKD) in Alpha buffer (50 mM
MOPS, 50 mM NaF, 0.05 mM CHAPS, 0.1 mg/mL BSA, pH 7.4) for 60 minutes at 25°C. Add streptavidin-
coated donor beads and nickel-chelate acceptor beads (5 pg/mL each) and incubate for an additional 60

minutes in darkness before measuring luminescence [2].

For functional validation, employ a mammalian cell-based reporter assay. Seed COS-7 or HEK293T cells
in 24-well plates at 5x10/4 cells per well and co-transfect with 200 ng pCMV-hFXR, 200 ng EcRE-Luc
reporter construct (containing FXR response elements), and 50 ng renilla luciferase control vector using
Lipofectamine 2000. After 24 hours, treat cells with VC (0.1 nM to 100 uM) or reference FXR agonists
(obeticholic acid as positive control, DMSO as negative control) for additional 24 hours. Measure firefly
and renilla luciferase activities using dual-luciferase assay system, normalizing firefly luminescence to
renilla values. Dose-response experiments have demonstrated that VC functions as a partial FXR agonist
with an EC50 in the low micromolar range, providing molecular basis for its potential benefits in cholestatic

liver conditions [2].

Lymphocyte Proliferation and Cytokine Inhibition Assay
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The functional immunomodulatory effects of VC can be assessed using human peripheral blood
mononuclear cell (PBMC) proliferation and cytokine production assays. Isolate PBMCs from healthy donor
blood samples by density gradient centrifugation and plate at 1x10A5 cells/well in 96-well plates in RPMI-
1640 medium supplemented with 10% FBS. Activate cells with phytohemagglutinin (PHA, 5 pg/mL) or
anti-CD3/CD28 antibodies (1 pg/mL) in the presence of varying concentrations of VC (0.1-100 pM). Include
control wells with uridine (100 pM) to evaluate DHODH-specific mechanisms, as uridine supplementation
can reverse the antiproliferative effects but not the cytokine modulation. After 72 hours incubation at 37°C

with 5% CO2, measure proliferation using CCK-8 assay according to manufacturer's protocol [3].

For cytokine analysis, collect supernatant after 48 hours of stimulation and quantify IL-17 and IFN-y levels
using commercial ELISA kits. Typical results demonstrate that VC inhibits PHA-stimulated IL-17
production by PBMCs with an IC50 of approximately 6 pM, while also suppressing IFN-y production in a
dose-dependent manner. The uridine reversal experiment provides critical mechanistic insight: while
uridine supplementation completely restores lymphocyte proliferation, it only partially reverses cytokine
inhibition, confirming that VC possesses a dual immunomodulatory mechanism—both DHODH-dependent

(proliferation inhibition) and DHODH-independent (cytokine modulation) components [3].

Research Applications for PSC

In Vitro PSC Models

The translational research applications of VC for PSC can be investigated using several established in
vitro models that recapitulate key aspects of disease pathophysiology. For studying the cholangiocyte injury
response, utilize human cholangiocyte cell lines (e.g., H69, normal human cholangiocytes) exposed to
injurious stimuli relevant to PSC. Treat cells with 50-200 uM glycochenodeoxycholic acid (GCDCA) or 200-
500 pM deoxycholic acid (DCA) to model bile acid-mediated injury in the presence or absence of VC (1-50
HM). After 24-48 hours treatment, assess cell viability using CCK-8 assay, measure apoptosis by Annexin
V/propidium iodide staining with flow cytometry, and quantify expression of inflammatory mediators (IL-

8, IL-6, MCP-1) and senescence markers (p16, p21) by RT-qPCR or ELISA [1] [2].

For investigating the immunological aspects of PSC, establish a co-culture system with human

cholangiocytes and peripheral blood mononuclear cells (PBMCs) or isolated lymphocyte subsets. Isolate
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PBMCs from healthy donors or PSC patients and activate with anti-CD3/CD28 antibodies (1 pg/mL) in the
presence of VC (1-50 pM) for 24-48 hours. Collect conditioned media and apply to cholangiocyte
monolayers to assess lymphocyte-mediated injury. Measure cholangiocyte viability, expression of adhesion
molecules (ICAM-1, VCAM-1), and production of pro-inflammatory cytokines. This model allows
investigation of VC's dual mechanism: DHODH inhibition reduces lymphocyte activation and proliferation,

while FXR agonism may directly protect cholangiocytes from inflammatory injury [2] [3].

In Vivo PSC Models

The therapeutic efficacy of VC in PSC can be evaluated using well-established animal models that
recapitulate specific features of human disease. The Mdr2-/- (Abcb4-/-) mouse model represents the most
widely used genetic model that spontaneously develops cholestatic liver injury with histological features
resembling PSC, including periportal inflammation, ductular proliferation, and progressive biliary fibrosis.
Administer VC via oral gavage at 30 mg/kg/day (equivalent to human dose of approximately 45 mg daily
based on body surface area conversion) starting at 4-6 weeks of age and continue for 8-16 weeks. Include
control groups receiving vehicle alone and positive control groups receiving ursodeoxycholic acid (UDCA)
at 50 mg/kg/day. Collect serum monthly for liver biochemistry analysis (ALP, ALT, AST, bilirubin) and
harvest liver tissue at endpoint for histological assessment (H&E, Sirius Red staining), cytokine profiling,

and gene expression analysis of FXR target genes (SHP, BSEP, MDR3) [2].

For a toxic-induced model of sclerosing cholangitis, utilize the 3,5-diethoxycarbonyl-1,4-dihydrocollidine
(DDC) diet model, which induces biliary proliferation and periductal fibrosis. Feed 8-10 week old C57BL/6
mice with 0.1% DDC-supplemented diet for 4 weeks to establish injury, then randomize to continue DDC
diet with or without VC treatment (30 mg/kg/day by oral gavage) for additional 4-8 weeks. Assess disease
progression through serial MRI to evaluate biliary dilation, serum ALP levels, and histological scoring of
portal inflammation, ductular reaction, and fibrosis. At endpoint, analyze liver tissue for expression of
profibrotic genes (a-SMA, collagen 1lal), inflammatory cytokines (IL-17, TNF-a, IFN-y), and conduct
immunohistochemistry for neutrophil (Ly6G) and macrophage (F4/80) infiltration. These comprehensive
assessments allow evaluation of VC's impact on both inflammatory and cholestatic components of PSC-like

liver injury [2] [3].

Clinical Development and Regulatory Pathway
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The clinical development path for VC in PSC builds upon the promising results from the initial pilot study
and follows standard regulatory requirements for orphan drug designation in rare diseases. Based on the
Phase 2 proof-of-concept data, the next development stage should be a randomized, double-blind, placebo-
controlled trial with approximately 100-150 PSC patients across multiple specialist centers. The study
population should include adults (18-75 years) with confirmed PSC diagnosis based on cholangiographic
criteria, elevated ALP (>1.5% ULN), and exclusion of secondary causes of cholestasis. Key exclusion criteria
should encompass advanced liver disease (MELD >15, Child-Pugh >6), anticipated need for liver
transplantation within 12 months, and confounding liver conditions including significant overlap with

autoimmune hepatitis [1].

The primary efficacy endpoint should align with regulatory guidance for PSC drug development, with
serum ALP reduction as an accepted surrogate biomarker. A clinically meaningful endpoint would be
proportion of patients achieving ALP reduction >40% from baseline or normalization at 6-12 months. Key
secondary endpoints should include composite measures incorporating ALP and bilirubin, histologic
improvement (>1 point reduction in Nakanuma fibrosis stage or Ishak fibrosis score), MRI-based assessment
of cholangiopathy, health-related quality of life measures (PSC PRO), and transplant-free survival. Based on
the pilot study results, the recommended VC dosage is 30 mg once daily, initiated with a 1-week lead-in at
15 mg daily to improve gastrointestinal tolerability. The treatment duration should be at least 12-24 months
to adequately assess effects on disease progression, with consideration for long-term extension studies to

evaluate safety beyond 2 years [1].

The diagram below illustrates the core signaling pathways modulated by videfludimus calcium in PSC:
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Diagram 1: Signaling Pathways Modulated by Vidofludimus Calcium in PSC. The diagram illustrates the
dual mechanism of action involving both DHODH inhibition (reducing lymphocyte proliferation and

cytokine production) and FXR activation (improving bile acid homeostasis and reducing cholestatic injury).
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Conclusion and Future Directions

Vidofludimus calcium represents a promising therapeutic candidate for PSC with a unique dual mechanism
targeting both inflammatory and cholestatic disease components. The proof-of-concept clinical evidence
from the pilot study demonstrates potential for biochemical improvement, particularly in ALP reduction,
coupled with a favorable safety profile that supports continued development. The distinct molecular
mechanisms—DHODH inhibition modulating lymphocyte function and FXR agonism promoting bile acid
homeostasis—provide a rational basis for efficacy in this complex cholestatic disorder with significant unmet

therapeutic needs.

Future research directions should focus on optimizing patient selection through biomarker identification,
potentially including specific genetic polymorphisms or serum markers of bile acid metabolism.
Additionally, combination therapy approaches with ursodeoxycholic acid or novel agents targeting
complementary pathways may yield synergistic benefits. The ongoing clinical development program should
incorporate advanced imaging modalities and non-invasive fibrosis markers to better quantify treatment
effects on disease progression. With its dual mechanism and favorable safety profile, vidoefludimus calcium

represents a promising candidate for addressing the significant unmet therapeutic needs in PSC.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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